molecular formula C18H16N2O5S B4134014 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)

4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)

Cat. No.: B4134014
M. Wt: 372.4 g/mol
InChI Key: AOTNYONHMPZRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt), also known as MTTP, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. It is a synthetic molecule that belongs to the family of thiazole-based compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) has also been shown to bind to certain receptors in the body, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) has been found to exhibit a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation, which may be beneficial in the treatment of inflammatory diseases such as arthritis. 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) is its wide range of biological activities, which makes it a versatile tool for scientific research. 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt). One area of research is the development of new synthetic methods for the production of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt), which may improve its purity and yield. Another area of research is the investigation of the mechanism of action of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt), which may lead to the development of new drugs that target similar pathways in the body. Additionally, the potential use of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) as a diagnostic tool for certain diseases warrants further investigation.

Scientific Research Applications

4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) has also been investigated for its potential use as a diagnostic tool in the detection of certain diseases.

Properties

IUPAC Name

4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS.C2H2O4/c1-11-3-2-4-13(9-11)17-16-18-15(10-20-16)12-5-7-14(19)8-6-12;3-1(4)2(5)6/h2-10,19H,1H3,(H,17,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTNYONHMPZRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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